2,6-Difluoropyridin-3-amine

Catalog No.
S828677
CAS No.
108118-69-0
M.F
C5H4F2N2
M. Wt
130.098
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoropyridin-3-amine

CAS Number

108118-69-0

Product Name

2,6-Difluoropyridin-3-amine

IUPAC Name

2,6-difluoropyridin-3-amine

Molecular Formula

C5H4F2N2

Molecular Weight

130.098

InChI

InChI=1S/C5H4F2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2

InChI Key

TVWPHKCZBQOPBF-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1N)F)F
  • Derivatization for Pharmaceutical Development

    The amine group (-NH2) and the presence of two fluorine atoms (F) on the pyridine ring make 2,6-Difluoropyridin-3-amine a suitable candidate for further chemical modification. Scientists can explore attaching various functional groups to the amine group, resulting in novel compounds with potential therapeutic properties []. These modifications could influence factors like a drug's interaction with biological targets, metabolism, and overall efficacy [].

  • Building Block for Complex Molecules

    The core structure of 2,6-Difluoropyridin-3-amine can serve as a building block for the synthesis of more complex molecules. By incorporating it into larger structures, researchers can create new materials with diverse properties for applications in medicinal chemistry, materials science, and organic chemistry [].

  • Reference Compound in Fluorine Chemistry

    Due to the presence of the two fluorine atoms, 2,6-Difluoropyridin-3-amine could be a valuable reference compound in studies related to fluorine chemistry. Scientists might use it to compare reaction rates, analyze reaction mechanisms, or calibrate instrumentation for experiments involving other fluorine-containing molecules [].

2,6-Difluoropyridin-3-amine is a fluorinated derivative of pyridine, with the molecular formula C5H4F2N2\text{C}_5\text{H}_4\text{F}_2\text{N}_2 and a molecular weight of 130.10 g/mol. This compound features two fluorine atoms located at the 2 and 6 positions of the pyridine ring, with an amino group at the 3 position. Its unique structure imparts distinct electronic and steric properties, making it a valuable compound in various chemical and pharmaceutical applications. The solid compound is known for its high solubility in organic solvents and its potential utility in medicinal chemistry and agrochemical development .

  • Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to various derivatives.
  • Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.

Common Reagents and Conditions

  • Substitution Reactions: Typically involve nucleophiles such as amines or thiols, often conducted in solvents like dimethylformamide.
  • Oxidation Reactions: Common reagents include hydrogen peroxide or potassium permanganate.
  • Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used .

Research into the biological activity of 2,6-Difluoropyridin-3-amine indicates potential applications in drug development. Its structure allows for interactions with various biological targets, particularly in the realm of medicinal chemistry. The compound has been studied for its effects on certain enzymes and receptors, suggesting it may have therapeutic potential against various diseases .

Synthetic Routes

The synthesis of 2,6-Difluoropyridin-3-amine typically involves:

  • The reaction of 2,6-difluoropyridine with ammonia or an amine source.
  • Utilizing catalysts to facilitate the reaction under controlled conditions.

One notable method includes the reaction of 2,6-dichloropyridine with potassium fluoride in a dimethyl sulfoxide medium at elevated temperatures to yield 2,6-difluoropyridin-3-amine effectively .

Industrial Production

For industrial applications, methods are optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure efficient production .

2,6-Difluoropyridin-3-amine finds applications across various fields:

  • Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals.
  • Agrochemicals: Investigated for potential use in developing herbicides and pesticides.
  • Chemical Research: Acts as an intermediate in organic synthesis processes .

Studies examining the interactions of 2,6-Difluoropyridin-3-amine with biological molecules have shown that it can bind effectively to certain receptors and enzymes. This binding affinity is crucial for understanding its potential therapeutic applications. Interaction studies often focus on its role as a pharmacophore in drug design, where its structural properties influence binding efficacy and specificity .

Similar Compounds

  • 2,6-Dichloropyridin-3-amine
  • 2,6-Dibromopyridin-3-amine
  • 2,6-Diiodopyridin-3-amine

Uniqueness

The uniqueness of 2,6-Difluoropyridin-3-amine lies in its fluorinated structure. The presence of fluorine atoms significantly alters its electronic properties compared to chlorinated or brominated analogs. This difference influences reactivity patterns, stability under various conditions, and interactions with biological targets. As such, it may exhibit distinct pharmacological profiles that are not shared by its halogenated counterparts .

2,6-Difluoropyridin-3-amine is a fluorinated heterocyclic compound with the systematic IUPAC name 2,6-difluoropyridin-3-amine. Its molecular formula is C₅H₄F₂N₂, and it has a molecular weight of 130.10 g/mol . The compound features a pyridine ring substituted with fluorine atoms at the 2 and 6 positions and an amino group at the 3 position. Key structural identifiers include:

PropertyValueSource
SMILESC1=CC(=NC(=C1N)F)FPubChem
InChI KeyTVWPHKCZBQOPBF-UHFFFAOYSA-NPubChem
CAS Registry Number108118-69-0PubChem
EC Number856-679-6PubChem
DSSTox Substance IDDTXSID00663856PubChem

Synonyms include 3-amino-2,6-difluoropyridine and 2,6-difluoro-3-pyridinamine . The planar pyridine ring and fluorine substituents contribute to its electronic properties, with fluorine’s electronegativity inducing electron-withdrawing effects that influence reactivity .

Historical Development in Fluorinated Pyridine Chemistry

The synthesis of fluorinated pyridines emerged alongside advancements in organofluorine chemistry during the mid-20th century. Early methods for introducing fluorine into aromatic systems relied on harsh conditions, such as the defluorination of perfluoropiperidine over iron or nickel catalysts (1960s) . However, these approaches suffered from low yields (12–26%) and limited regioselectivity .

A pivotal breakthrough occurred in the 1980s with the development of direct fluorination techniques. For example, Purrington’s work demonstrated the fluorination of pyridine N-oxides using diluted fluorine gas, enabling meta-selective fluorination . This method laid the groundwork for synthesizing derivatives like 2,6-Difluoropyridin-3-amine, where precise fluorine placement is critical .

Modern synthetic routes often employ lithium diisopropylamide (LDA)-mediated deprotonation followed by electrophilic fluorination. For instance, 2,6-difluoropyridine can be functionalized at the 3-position via amination, yielding the target compound in ~60–85% efficiency . Such methodologies highlight the evolution from brute-force fluorination to controlled, regioselective strategies .

Significance in Modern Heterocyclic Compound Research

2,6-Difluoropyridin-3-amine serves as a versatile building block in pharmaceutical and materials science due to its unique electronic and steric profile:

Pharmaceutical Applications

  • Drug Design: Fluorinated pyridines enhance metabolic stability and bioavailability in drug candidates. The compound’s amino group enables conjugation with pharmacophores, while fluorine atoms improve target binding via hydrophobic interactions .
  • Anticancer Agents: Fluorinated heterocycles are integral to kinase inhibitors (e.g., crizotinib analogs), where fluorine’s electronegativity modulates enzyme active-site interactions .
  • Antimicrobials: Derivatives of 2,6-Difluoropyridin-3-amine exhibit activity against bacterial and fungal pathogens, often surpassing non-fluorinated analogs in potency .

Materials Science

  • Liquid Crystals: Fluorine’s polarizability and the compound’s planar structure contribute to mesophase stability in display technologies .
  • Coordination Chemistry: The amino and fluorine groups act as ligands for transition metals, enabling applications in catalysis and sensors .

Synthetic Intermediates

The compound is a precursor to meta-substituted pyridines, which are challenging to access via traditional Friedel-Crafts chemistry. Its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) facilitates the construction of complex architectures .

XLogP3

1

Wikipedia

2,6-Difluoropyridin-3-amine

Dates

Modify: 2023-08-15

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